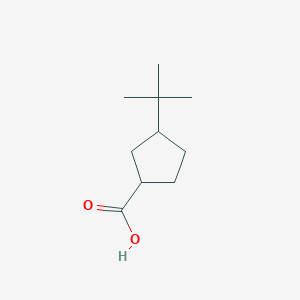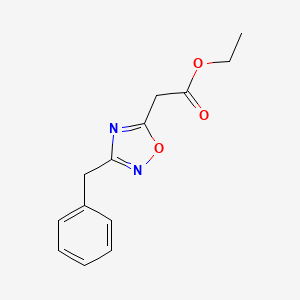![molecular formula C10H16O3 B6612695 8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 57707-01-4](/img/structure/B6612695.png)
8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethenyl-1,4-dioxaspiro[4.5]decan-8-ol, also known as 8-ethyl-1,4-dioxaspiro[4.5]decane, is a synthetic chemical compound that is used in various scientific research applications. It is a cyclic ether that has a structure similar to that of a spiro-oxetane, and it is a colorless liquid at room temperature. This compound is a versatile compound that has been used in a variety of scientific research applications, including biochemical and physiological research, medicinal chemistry, and organic synthesis.5]decan-8-ol.
Applications De Recherche Scientifique
8-Ethenyl-1,4-dioxaspiro[4.5]decan-8-ol has been used in a variety of scientific research applications. It has been used in medicinal chemistry to study the effects of various drugs on the body, and it has been used in biochemical and physiological research to study the effects of various compounds on the body. It has also been used in organic synthesis to create a variety of products, such as pharmaceuticals and agrochemicals. Additionally, this compound has been used in the development of new materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By inhibiting the production of prostaglandins, this compound may have anti-inflammatory effects. Additionally, this compound may also act as an antioxidant, which could potentially help protect cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have suggested that the compound may have anti-inflammatory, antioxidant, and antiproliferative effects. Additionally, this compound may also have anti-cancer and anti-diabetic effects. More research is needed to better understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
8-Ethenyl-1,4-dioxaspiro[4.5]decan-8-ol has several advantages for use in lab experiments. First, the compound is relatively inexpensive and easy to synthesize. Additionally, it is stable and non-toxic, making it safe to handle and use in laboratory experiments. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, the compound has a low vapor pressure, which can make it difficult to evaporate from a solution.
Orientations Futures
There are several potential future directions for 8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol. First, further research is needed to better understand the biochemical and physiological effects of the compound. Additionally, the compound could be used in the development of new materials, such as polymers and nanomaterials. Finally, this compound could be used in the development of new drugs and therapeutics to treat a variety of diseases and conditions.
Méthodes De Synthèse
The synthesis of 8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol is done through a multistep process. The first step involves the reaction of ethyl acetoacetate with ethyl vinyl ether in the presence of a catalytic amount of pyridine to form an intermediate, ethyl 3-oxo-2-oxaspiro[4.5]decane-8-carboxylate. The intermediate is then reacted with aqueous sodium hydroxide to form this compound. This synthesis method is simple and efficient, and it produces high yields of this compound.
Propriétés
IUPAC Name |
8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-2-9(11)3-5-10(6-4-9)12-7-8-13-10/h2,11H,1,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDGLZXCMULNRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCC2(CC1)OCCO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

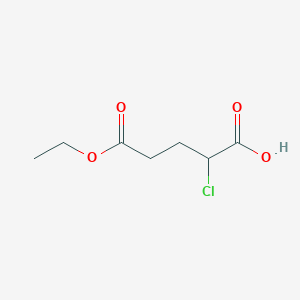
![tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate](/img/structure/B6612627.png)
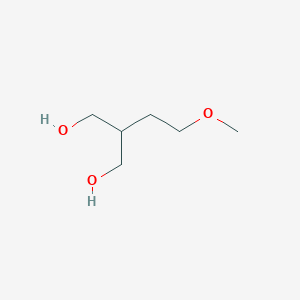
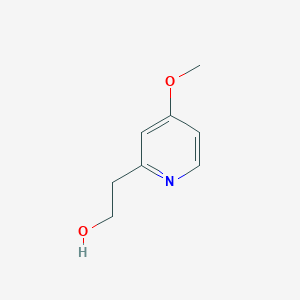
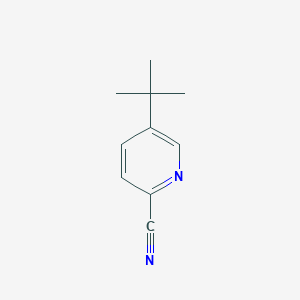
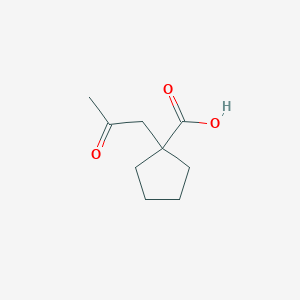
![4-[(N-methylacetamido)methyl]benzoic acid](/img/structure/B6612658.png)
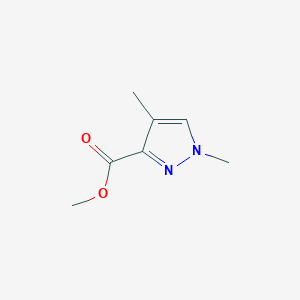
![1-[3-(dimethylamino)benzoyl]-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B6612669.png)
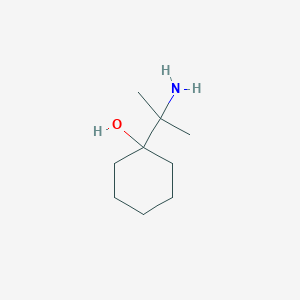
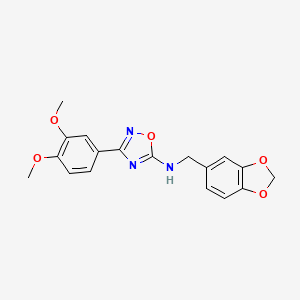
![6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6612690.png)
